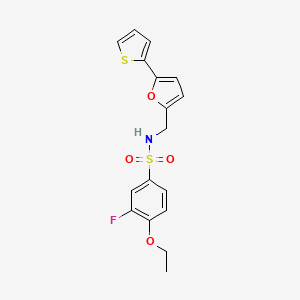

4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of various functional groups, including an ethoxy group, a fluoro group, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiophene and furan rings, followed by their attachment to the benzenesulfonamide core. Common synthetic methods include:

Suzuki–Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds between the thiophene and furan rings and the benzenesulfonamide core.

Nucleophilic Substitution: Introduction of the ethoxy and fluoro groups can be achieved through nucleophilic substitution reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reactions.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.

Reduction: The nitro group on the benzenesulfonamide can be reduced to an amine.

Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions include sulfoxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Research: It serves as a probe for studying various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like 2-aryl-3-fluoro-5-silylthiophenes.

Furan Derivatives: Compounds such as 2,3,4-trisubstituent furans.

Uniqueness

4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₈FNO₄S

- Molecular Weight : 427.5 g/mol

- CAS Number : 1448053-99-3

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the thiophene and furan moieties may enhance its binding affinity and selectivity towards these targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, outperforming traditional antibiotics in some cases.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.008 μg/mL |

| Escherichia coli | 0.025 μg/mL |

| Pseudomonas aeruginosa | 0.1 μg/mL |

These values suggest that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria like S. aureus .

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been evaluated for anti-inflammatory activity. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study published in the Journal of Medicinal Chemistry highlighted the compound's dual inhibitory action on bacterial topoisomerases, which are essential for DNA replication and transcription. The compound inhibited both GyrB and ParE, demonstrating a novel mechanism of action . -

Toxicity Assessment :

Toxicological evaluations using HepG2 human liver cells indicated that the compound exhibits low cytotoxicity, making it a promising candidate for further development as a therapeutic agent . -

Comparative Studies :

Comparative studies with other benzenesulfonamide derivatives revealed that this compound has a unique structural advantage due to its specific functional groups, leading to enhanced biological activity compared to similar compounds .

Summary of Findings

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains with low MIC values. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory conditions. |

| Low Cytotoxicity | Demonstrated safety in human liver cell models, indicating suitability for drug development. |

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S2/c1-2-22-15-8-6-13(10-14(15)18)25(20,21)19-11-12-5-7-16(23-12)17-4-3-9-24-17/h3-10,19H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWJIQZWSGVRIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.